molecular formula C7H7ClN2O B1491767 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine CAS No. 1198154-67-4

5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine

Cat. No. B1491767
CAS RN: 1198154-67-4
M. Wt: 170.59 g/mol
InChI Key: GOTGHJHYANOPEJ-UHFFFAOYSA-N
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Description

5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.6 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of this compound involves the reaction of this compound with sodium hydride in dibutyl ether and mineral oil for 3.5 hours under heating conditions . This is followed by the addition of 3,5-dibromo-4-methoxybenzoyl chloride and further heating for 24 hours .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring containing two nitrogen atoms at the 1 and 2 positions and an oxygen atom at the 3 position .

Scientific Research Applications

Synthesis and Functionalization

The synthesis of functionalized pyrido[4,3-b][1,4]oxazine derivatives is a key area of research. Arrault et al. (2002) explored the synthesis of ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives from 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate, leading to compounds with potential for further chemical modification and exploration in medicinal chemistry (Arrault, Touzeau, Guillaumet, Leger, Jarry, & Mérour, 2002).

Potential Anticancer Agents

Research into the potential anticancer applications of pyrido[4,3-b][1,4]oxazines and related thiazines has been conducted. Temple et al. (1983) synthesized a series of 3- and 2,3-substituted ethyl (5-amino-2H-pyrido[4,3-b][1,4]oxazin-7-yl)carbamates and studied their effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia, indicating a potential for anticancer activity (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Ring Transformations and Novel Heterocyclic Systems

Kalogirou et al. (2015) investigated the cyclization reactions of specific precursors to produce novel heterocyclic systems, including benzo[b][1,2,3]dithiazolo[5,4-e][1,4]oxazine, showcasing the versatility of pyrido[4,3-b][1,4]oxazine derivatives in synthesizing complex molecular architectures with potential applications in drug discovery and materials science (Kalogirou, Michaelidou, Koyioni, & Koutentis, 2015).

Enantioselective Synthesis

Henry et al. (2004) reported the first enantioselective synthesis of 3-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine derivatives from chiral glycidyl precursors, highlighting the importance of stereochemistry in the development of new compounds for pharmaceutical applications (Henry, Guillaumet, & Pujol, 2004).

Safety and Hazards

Safety data indicates that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the area should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water and vomiting should not be induced . Medical attention should be sought immediately in all cases .

properties

IUPAC Name

5-chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-7-6-5(1-2-10-7)11-4-3-9-6/h1-2,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTGHJHYANOPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743541
Record name 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1198154-67-4
Record name 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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